molecular formula C10H15NO2S B14322617 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine CAS No. 110374-42-0

2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine

Cat. No.: B14322617
CAS No.: 110374-42-0
M. Wt: 213.30 g/mol
InChI Key: GLXQHVHIGRFZOO-UHFFFAOYSA-N
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Description

2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methanesulfinyl group attached to the methyl group at the 2-position of the pyridine ring, along with methoxy and dimethyl substituents at the 4 and 3,5 positions, respectively. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the methanesulfinyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitution and functionalization of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine exerts its effects involves its interaction with specific molecular targets. The methanesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole: This compound shares a similar methanesulfinyl group and pyridine ring structure.

    Methanesulfonyl chloride: Although structurally different, it contains the methanesulfonyl group, which is a key functional group in 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine.

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

110374-42-0

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-2-(methylsulfinylmethyl)pyridine

InChI

InChI=1S/C10H15NO2S/c1-7-5-11-9(6-14(4)12)8(2)10(7)13-3/h5H,6H2,1-4H3

InChI Key

GLXQHVHIGRFZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C

Origin of Product

United States

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